Indole-3-Carboxaldehyde

Catalog No.
S564176
CAS No.
487-89-8
M.F
C9H7NO
M. Wt
145.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indole-3-Carboxaldehyde

CAS Number

487-89-8

Product Name

Indole-3-Carboxaldehyde

IUPAC Name

1H-indole-3-carbaldehyde

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C9H7NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10H

InChI Key

OLNJUISKUQQNIM-UHFFFAOYSA-N

SMILES

Array

Synonyms

1H-Indole-3-aldehyde; 1H-Indole-3-carbaldehyde; 1H-Indole-3-methanal; 3-Formyl-1H-indole; 3-Formylindole; 3-Indolylformaldehyde; Indole-3-aldehyde; Indole-3-carbaldehyde; NSC 10118; β-Indolylaldehyde

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=O

The exact mass of the compound Indole-3-carboxaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10118. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Indole-3-carboxaldehyde (I3A) is a highly versatile C3-formylated heterocyclic building block and a biologically significant tryptophan metabolite. In organic synthesis, it serves as a critical electrophilic precursor for Knoevenagel condensations, Schiff base formations, and the synthesis of bis(indolyl)methanes, offering highly predictable reactivity at the formyl group[1]. In biological and pharmacological contexts, I3A is recognized as a potent endogenous agonist of the Aryl hydrocarbon receptor (AhR), playing a key role in gut-microbiota-host immune signaling [2]. Its combination of synthetic reliability, high processability, and specific biological activity makes it a high-priority material for both pharmaceutical intermediate manufacturing and microbiome-related assay development.

Attempting to substitute indole-3-carboxaldehyde with the unformylated parent compound (indole) requires buyers to perform in situ Vilsmeier-Haack formylation, which necessitates handling hazardous, moisture-sensitive reagents like phosphorus oxychloride (POCl3) and complicates downstream purification. Substituting with the regioisomer indole-2-carboxaldehyde fundamentally alters the molecule's electronic and steric profile; in multicomponent reactions, the C2-isomer diverges into domino cyclization pathways forming indolocarbazoles, whereas the C3-isomer reliably yields the expected Knoevenagel adducts [1]. Furthermore, in biological applications, related metabolites such as indole-3-acetic acid (IAA) or indole exhibit drastically lower AhR activation efficacy, rendering them ineffective as direct substitutes in receptor assays[2].

Pathway Predictability in Multicomponent Reactions

The position of the formyl group on the indole ring strictly dictates the reaction pathway in multicomponent synthesis. When reacted with dicarbonyls, indole-3-carboxaldehyde exclusively and reliably yields standard Knoevenagel adducts (up to 93% yield). In sharp contrast, indole-2-carboxaldehyde undergoes a divergent domino process, resulting in indolocarbazoles or complex mixtures [1].

Evidence DimensionReaction pathway and major product
Target Compound DataIndole-3-carboxaldehyde: Exclusively yields Knoevenagel adducts
Comparator Or BaselineIndole-2-carboxaldehyde: Yields indolocarbazoles or complex mixtures
Quantified Difference100% pathway divergence based on formyl regiochemistry
ConditionsMulticomponent reaction with dicarbonyls (e.g., 1,3-indanedione)

Buyers targeting standard condensation products must procure the C3-isomer to guarantee predictable reactivity and avoid unwanted domino cyclization side reactions.

Superior Aryl Hydrocarbon Receptor (AhR) Activation

As a gut microbiota-derived tryptophan metabolite, indole-3-carboxaldehyde demonstrates potent AhR activation capabilities. Comparative reporter gene assays in human hepatic cell lines reveal that I3A is a highly sensitive AhR activator, significantly outperforming both indole and indole-3-acetic acid (IAA), which exhibit minimal to no efficacy at equivalent concentrations[1].

Evidence DimensionAhR activation sensitivity
Target Compound DataIndole-3-carboxaldehyde: High sensitivity and robust AhR activation
Comparator Or BaselineIndole / Indole-3-acetic acid: Low to negligible AhR efficacy
Quantified DifferenceI3A triggers significantly higher AhR-dependent reporter activity than closely related indole derivatives
ConditionsHepG2-Lucia-AhR reporter gene assay

For researchers procuring standards for microbiome-host interaction or AhR signaling assays, I3A provides the necessary receptor activation potency that other indole metabolites lack.

Divergent Reactivity in Grignard Additions

Unlike standard aldehydes that form secondary alcohols upon reaction with Grignard reagents, indole-3-carboxaldehyde exhibits a highly unusual and specific reactivity profile. When reacted with alkyl or aryl Grignard reagents, I3A bypasses alcohol formation entirely, instead yielding bis(indolyl)methane derivatives (such as the antibiotic turbomycin B) in 38–92% yields .

Evidence DimensionMajor reaction product with Grignard reagents
Target Compound DataIndole-3-carboxaldehyde: Yields bis(indolyl)methanes (38-92% yield)
Comparator Or BaselineStandard aldehydes: Yield secondary alcohols
Quantified DifferenceComplete shift in product class from alcohols to bis(indolyl)methanes
ConditionsReaction with R-MgBr (1.25-2.5 equiv) in Et2O-THF at -20 °C to r.t.

Buyers synthesizing bis(indolyl)methane-based antibiotics or materials can leverage I3A's unique Grignard reactivity to achieve rapid, one-step synthesis.

High-Efficiency Knoevenagel Condensation Performance

Indole-3-carboxaldehyde demonstrates excellent processability and conversion rates in Doebner–Knoevenagel condensations. When reacted under mild conditions with secondary amine catalysts (e.g., pyrrolidine) and acetic acid, I3A achieves near-quantitative conversion, with assays confirming up to 97% yield of the corresponding α,β-unsaturated derivatives [1].

Evidence DimensionCondensation yield
Target Compound DataIndole-3-carboxaldehyde: 97% assay yield
Comparator Or BaselineStandard aliphatic aldehydes: Often suffer from stalled reactions requiring reactivation
Quantified DifferenceNear-quantitative conversion (97%) with robust reactivity
ConditionsReaction with malonic acid half-esters, pyrrolidine (0.15-0.3 equiv), AcOH, DMAc

High conversion rates and clean impurity profiles reduce downstream purification costs when scaling up indole-based pharmaceutical intermediates.

Synthesis of Bis(indolyl)methane Pharmaceuticals

Due to its unique reactivity profile with Grignard reagents and its ability to act as a highly efficient electrophile, I3A is the optimal precursor for synthesizing bis(indolyl)methane derivatives, including antibiotics like turbomycin B, in a single step .

Microbiome and AhR Signaling Assays

Given its superior efficacy as an AhR agonist compared to indole and indole-3-acetic acid, I3A is highly recommended as a reference standard and active compound in in vitro and in vivo models studying gut-microbiota-host immune interactions [1].

Production of Indole-Based Acrylamides and Knoevenagel Adducts

I3A's predictable regiochemistry and near-quantitative yields (up to 97%) in Doebner-Knoevenagel condensations make it the preferred starting material for scaling up α,β-unsaturated indole derivatives and complex acrylamides [2].

Physical Description

Tan powder; [Alfa Aesar MSDS]
Solid

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

145.052763847 Da

Monoisotopic Mass

145.052763847 Da

Heavy Atom Count

11

LogP

1.68 (LogP)
1.68

Melting Point

197 - 199 °C

UNII

7FN04C32UO

GHS Hazard Statements

Aggregated GHS information provided by 157 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 157 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 156 of 157 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00043 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

487-89-8

Wikipedia

Indole-3-carbaldehyde

General Manufacturing Information

1H-Indole-3-carboxaldehyde: ACTIVE

Dates

Last modified: 08-15-2023
Elshahawi et al. Structure and Specificity of a Permissive Bacterial C-Prenyltransferase. Nature Chemical Biology, doi: 10.1038/nchembio.2285, published online 6 February 2017

Explore Compound Types